Benzoic acid, 3-[[imino(methylthio)methyl]amino]-(9CI)
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Overview
Description
N-(3-Carboxyphenyl)-s-methylisothiourea is an organic compound that features a carboxyphenyl group attached to a methylisothiourea moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-Carboxyphenyl)-s-methylisothiourea typically involves the reaction of 3-carboxyphenyl isothiocyanate with methylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction can be represented as follows:
3-Carboxyphenyl isothiocyanate+Methylamine→N-(3-Carboxyphenyl)-s-methylisothiourea
Industrial Production Methods
Industrial production of N-(3-Carboxyphenyl)-s-methylisothiourea may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for yield and purity, often involving purification steps such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(3-Carboxyphenyl)-s-methylisothiourea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the isothiourea group to thiourea or other derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the methyl group or other substituents are replaced by different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiourea derivatives.
Substitution: Various substituted isothiourea compounds.
Scientific Research Applications
N-(3-Carboxyphenyl)-s-methylisothiourea has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or modulator.
Medicine: Explored for its therapeutic potential in treating diseases due to its bioactive properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(3-Carboxyphenyl)-s-methylisothiourea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can affect various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
- N-(3-Carboxyphenyl)iminodiacetic acid
- 4-(3-Carboxyphenyl)picolinic acid
- N-(3-Carboxyphenyl)maleimide
Uniqueness
N-(3-Carboxyphenyl)-s-methylisothiourea is unique due to its specific structure, which combines a carboxyphenyl group with a methylisothiourea moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.
Properties
CAS No. |
197792-82-8 |
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Molecular Formula |
C9H10N2O2S |
Molecular Weight |
210.26 g/mol |
IUPAC Name |
3-[[amino(methylsulfanyl)methylidene]amino]benzoic acid |
InChI |
InChI=1S/C9H10N2O2S/c1-14-9(10)11-7-4-2-3-6(5-7)8(12)13/h2-5H,1H3,(H2,10,11)(H,12,13) |
InChI Key |
YARJHZVOPBMSSS-UHFFFAOYSA-N |
SMILES |
CSC(=NC1=CC=CC(=C1)C(=O)O)N |
Canonical SMILES |
CSC(=NC1=CC=CC(=C1)C(=O)O)N |
Synonyms |
Benzoic acid, 3-[[imino(methylthio)methyl]amino]- (9CI) |
Origin of Product |
United States |
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